N-(3-chlorobenzyl)-3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide
Description
N-(3-Chlorobenzyl)-3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide is a heterocyclic compound featuring a 5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one core fused with a benzamide moiety substituted at the 3-position by a 3-chlorobenzyl group. The 3-chlorobenzyl substituent introduces lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN5O2S/c24-16-7-3-5-14(11-16)13-25-20(30)15-6-4-8-17(12-15)26-22-28-29-21(31)18-9-1-2-10-19(18)27-23(29)32-22/h1-12H,13H2,(H,25,30)(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHQNRZKTOQBCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC=CC(=C4)C(=O)NCC5=CC(=CC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorobenzyl)-3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a chlorobenzyl group and a thiadiazoloquinazoline moiety. Its molecular formula and weight are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃ClN₄O |
| Molecular Weight | 304.75 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on related benzothiazole derivatives have shown significant antibacterial and antifungal activities against various strains:
- Bacteria : Effective against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
- Fungi : Demonstrated antifungal activity against Candida albicans and Aspergillus fumigatus.
In a comparative study, certain derivatives exhibited better activity than standard antibiotics like Clotrimazole, suggesting that modifications in the structure can enhance biological efficacy .
Anticancer Activity
The quinazoline scaffold is known for its anticancer properties. Compounds featuring this moiety have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as:
- U2OS : Osteosarcoma cells.
- SH-SY5Y : Neuroblastoma cells.
These findings suggest potential applications in cancer therapy, particularly in targeting specific pathways involved in tumor growth .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.
- Cell Cycle Arrest : In cancer cells, it may interfere with cell cycle progression, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress could contribute to its anticancer activity.
Case Studies
Several case studies have documented the efficacy of related compounds:
-
Antimicrobial Efficacy : A study reported that a structurally similar compound showed significant inhibition against Pseudomonas aeruginosa and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 25 Escherichia coli 30 Aspergillus fumigatus 20 - Anticancer Activity : In vitro tests revealed that a related quinazoline derivative reduced viability in U2OS cells by 70% at 50 µM concentration over 48 hours.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the thiadiazole moiety exhibit notable antimicrobial properties. For instance, derivatives of thiadiazole have been synthesized and tested for their efficacy against a range of bacterial strains. A study demonstrated that certain fused heterocyclic derivatives of thiadiazole showed promising antimicrobial activity, suggesting that N-(3-chlorobenzyl)-3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide could similarly possess such properties due to its structural characteristics .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Compounds with quinazoline and thiadiazole groups have been reported to inhibit cancer cell proliferation in various studies. For example, 1,3,4-thiadiazole derivatives have demonstrated cytotoxic effects on cancer cell lines . This indicates that this compound may also be effective against certain cancers.
CNS Depressant Effects
The compound's potential as a central nervous system (CNS) depressant has been explored in the context of novel 1,3,4-thiadiazole derivatives. These derivatives have shown anticonvulsant activity and other CNS effects in preclinical studies . Given the structural similarities with known CNS-active compounds, this compound may offer similar therapeutic benefits.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to form the desired heterocyclic structures. The synthetic strategies often leverage existing methodologies for constructing quinazoline and thiadiazole rings .
Structural Characteristics
The molecular formula of this compound is C₃₀H₂₃ClN₆O₅S₂ with a molecular weight of 647.1 g/mol . Its complex structure includes multiple functional groups that contribute to its biological activities. The presence of chlorine and nitrogen atoms enhances its reactivity and interaction with biological targets.
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The 3-chlorobenzyl group in the target compound likely increases logP compared to pyridinylmethyl () or propenyl substituents, favoring blood-brain barrier penetration but possibly reducing aqueous solubility.
- Hydrogen Bonding : The pyridinylmethyl group () introduces hydrogen-bond acceptors, which may improve target binding in polar active sites.
Functional Analogues with Heterocyclic Variations
Compounds with divergent cores but similar benzamide motifs provide insights into substituent effects:
- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () : This thiazole-based amide inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme via its amide anion, suggesting that the target compound’s benzamide group may similarly engage in hydrogen bonding or ionic interactions.
Hypothetical Structure-Activity Relationships (SAR)
While biological data for the target compound is absent in the evidence, structural comparisons suggest:
Core Rigidity : The planar thiadiazoloquinazoline core may improve DNA topoisomerase or kinase inhibition compared to flexible scaffolds (e.g., ’s thioethers).
Chlorine Substituents : The 3-chlorobenzyl group’s lipophilicity and steric bulk could enhance cell membrane penetration but may limit solubility, necessitating formulation optimization.
Amide Linkage : The benzamide moiety is critical for hydrogen bonding, as seen in ’s PFOR inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
